molecular formula C22H27N3O2 B4776537 1-[3-(2-methylphenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole

1-[3-(2-methylphenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole

Cat. No. B4776537
M. Wt: 365.5 g/mol
InChI Key: ZXSLHXBQALEFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-methylphenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPB or MPB-PEA and is synthesized using a specific method. MPB-PEA has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

MPB-PEA's mechanism of action is not fully understood. However, it has been suggested that it works by modulating the endocannabinoid system and reducing inflammation in the brain. MPB-PEA has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Biochemical and Physiological Effects:
MPB-PEA has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in the brain, increase the levels of BDNF, and improve cognitive function. MPB-PEA has also been found to have antioxidant effects, which can protect neurons from oxidative damage.

Advantages and Limitations for Lab Experiments

MPB-PEA has several advantages for lab experiments. It is a stable compound that can be easily synthesized. MPB-PEA has also been found to have low toxicity, making it safe for use in lab experiments. However, one limitation of using MPB-PEA in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for MPB-PEA research. One potential area of study is its use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. MPB-PEA could also be studied for its potential use in treating other inflammatory conditions. Further research is needed to fully understand the mechanism of action of MPB-PEA and its potential therapeutic applications.

Scientific Research Applications

MPB-PEA has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. MPB-PEA has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-18-7-2-5-10-21(18)27-14-6-11-25-20-9-4-3-8-19(20)23-22(25)17-24-12-15-26-16-13-24/h2-5,7-10H,6,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSLHXBQALEFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Methylphenoxy)propyl]-2-[(morpholin-4-YL)methyl]-1H-1,3-benzodiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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